molecular formula C6H14N2O2S B14778300 (1-Ethylsulfonylazetidin-3-yl)methanamine

(1-Ethylsulfonylazetidin-3-yl)methanamine

Cat. No.: B14778300
M. Wt: 178.26 g/mol
InChI Key: SKQIBJXOEPFHER-UHFFFAOYSA-N
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Description

(1-Ethylsulfonylazetidin-3-yl)methanamine is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . This compound is characterized by the presence of an azetidine ring substituted with an ethylsulfonyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylsulfonylazetidin-3-yl)methanamine involves several steps. One common method includes the reaction of azetidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylsulfonylazetidin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

(1-Ethylsulfonylazetidin-3-yl)methanamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (1-Ethylsulfonylazetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites, leading to inhibition or activation of the target. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethylsulfonylazetidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The ethylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

(1-ethylsulfonylazetidin-3-yl)methanamine

InChI

InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-4-6(3-7)5-8/h6H,2-5,7H2,1H3

InChI Key

SKQIBJXOEPFHER-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC(C1)CN

Origin of Product

United States

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